N-[2-(Thiophen-3-yl)ethyl]urea
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Overview
Description
N-[2-(Thiophen-3-yl)ethyl]urea is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of N-[2-(Thiophen-3-yl)ethyl]urea typically involves the reaction of thiophene derivatives with ethylamine and urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[2-(Thiophen-3-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, often using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-[2-(Thiophen-3-yl)ethyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism by which N-[2-(Thiophen-3-yl)ethyl]urea exerts its effects involves interactions with various molecular targets. The thiophene ring can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-[2-(Thiophen-3-yl)ethyl]urea can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
What sets this compound apart is its unique structure, which allows for specific interactions in biological systems and its versatility in chemical reactions.
Properties
CAS No. |
106860-31-5 |
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Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-thiophen-3-ylethylurea |
InChI |
InChI=1S/C7H10N2OS/c8-7(10)9-3-1-6-2-4-11-5-6/h2,4-5H,1,3H2,(H3,8,9,10) |
InChI Key |
UPLLMXQGNCAXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCNC(=O)N |
Origin of Product |
United States |
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